1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDODUDAYXJVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride can be synthesized through several methods. One common approach involves the alkylation of 6-methylpyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride is a chemical compound with a structure comprising a pyridine ring, a methyl group at the 6-position, and an ethylamine chain. The presence of two hydrochloric acid molecules enhances its water solubility, making it suitable for use in various research and industrial applications.
Applications
- Pharmaceutical Development this compound is a potential lead in pharmaceutical development. Its unique structure makes it a candidate for exploration in academic and industrial settings.
- Synthesis of Organic Molecules It is used to synthesize complex organic molecules in pharmaceutical chemistry. The chemical reactivity of this compound primarily involves nucleophilic substitution reactions due to the presence of the amine functional group.
- Interaction with Biological Targets Studies on interaction profiles indicate that this compound may interact with various biological targets. These interactions suggest potential therapeutic applications that warrant detailed pharmacological studies to elucidate mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Halogen-Substituted Pyridines
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride (CAS: 1909288-54-5):
- Replaces the methyl group with a fluorine atom at the 5-position.
- Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity (clogP ≈ 0.8 vs. 1.2 for the methyl analogue) .
- Demonstrated improved blood-brain barrier penetration in preclinical glioblastoma models due to reduced enzymatic degradation .
- N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride (CAS: 1353990-11-0): Chlorine at the 6-position increases molecular weight (209.07 g/mol) and polar surface area (38.3 Ų vs. 36.1 Ų for the methyl analogue).
Heterocycle-Modified Analogues
(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride (CAS: N/A):
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride (CAS: 1279219-48-5):
Saturated and Functionalized Derivatives
- (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine dihydrochloride (CAS: 2803861-35-8):
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | clogP | Water Solubility (mg/mL) | Key Substituent Effect |
|---|---|---|---|---|---|
| This compound | C₈H₁₄Cl₂N₂ | 209.12 | 1.2 | 12.3 | Methyl enhances lipophilicity |
| (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | C₇H₁₁Cl₂FN₂ | 217.08 | 0.8 | 18.9 | Fluorine increases metabolic stability |
| N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride | C₈H₁₂Cl₂N₂ | 209.07 | 1.5 | 8.7 | Chlorine enhances halogen bonding |
| [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride | C₇H₁₄Cl₂N₂S | 229.17 | 1.8 | 5.2 | Thiazole improves kinase inhibition |
Biological Activity
1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride, identified by its CAS number 2089381-50-8, is a compound of significant interest in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a methyl group at the 6-position and an ethylamine chain. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry. Its chemical reactivity primarily involves nucleophilic substitution reactions due to the presence of the amine functional group, facilitating the synthesis of more complex organic molecules .
Neurotransmitter Modulation
This compound exhibits potential for neurotransmitter modulation. Similar compounds have been shown to influence neurotransmitter systems, which suggests that this compound may also interact with serotonin, dopamine, or norepinephrine receptors. This interaction could lead to various pharmacological effects, including antidepressant or anxiolytic properties .
Interaction Profiles
Studies indicate that this compound may interact with several biological targets. These include:
- Serotonin receptors : Potential modulation of mood and anxiety.
- Dopamine receptors : Implications for psychostimulant effects.
- Adrenergic receptors : Possible impact on cardiovascular functions.
Further pharmacological studies are necessary to elucidate these interactions and their therapeutic implications .
Antitumor Activity
Research has suggested that compounds structurally related to this compound exhibit antitumor activities. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration into their mechanisms and potential as anticancer agents .
Inflammatory Response
The compound has also shown promise in modulating inflammatory responses. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key differences among related compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 1-(2-Methylpyridin-3-yl)ethanamine dihydrochloride | 138112819 | Substituent position on the pyridine ring |
| 1-(4-Methylpyridin-2-yl)ethanamine dihydrochloride | 123456789 | Different methyl substitution position |
| 2-(6-Methylpyridin-3-yl)ethanamine hydrochloride | 987654321 | Variation in nitrogen substitution |
The distinct substitution pattern on the pyridine ring of this compound may confer unique pharmacological properties compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride?
- Methodology : The compound can be synthesized via reductive amination of 6-methylnicotinaldehyde using a suitable amine precursor (e.g., ethylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions. Purification typically involves recrystallization from ethanol/water mixtures, followed by hydrochloride salt formation using HCl gas or concentrated HCl .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to confirm intermediate formation. Ensure anhydrous conditions to avoid side reactions.
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C, protected from light and moisture. The dihydrochloride salt is hygroscopic; prolonged exposure to humidity may lead to decomposition .
- Handling : Use gloves and PPE to prevent skin contact. Avoid inhalation by working in a fume hood. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .
Advanced Research Questions
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the presence of the pyridinyl and ethanamine moieties. Key signals include the methyl group at δ ~2.5 ppm (pyridine-CH₃) and the ethanamine protons at δ ~3.1–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Compare retention times against a certified reference standard .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 240.17 (free base) and characteristic chloride adducts .
Q. How can X-ray crystallography resolve the crystal structure of this compound?
- Procedure : Grow single crystals via slow evaporation from methanol/water. Collect diffraction data using a synchrotron or laboratory X-ray source. Refine the structure using SHELXL (for small molecules) or SHELXTL, ensuring hydrogen atoms are modeled with isotropic displacement parameters .
- Challenges : The hydrochloride groups may introduce disorder; apply restraints during refinement. Validate the final structure using R-factor (<5%) and residual electron density maps .
Q. What strategies are effective for identifying and quantifying impurities?
- Impurity Profiling : Use LC-MS/MS with a gradient elution method to detect byproducts such as unreacted aldehyde (e.g., 6-methylnicotinaldehyde) or dehalogenated derivatives. Compare against impurity standards listed in pharmacopeial guidelines (e.g., EP or USP) .
- Quantification : Apply a validated HPLC method with UV detection at 254 nm. Use calibration curves for known impurities (e.g., residual solvents or synthetic intermediates) to determine limits of detection (LOD) and quantification (LOQ) .
Experimental Design Considerations
Q. How to design stability studies under varying pH and temperature conditions?
- Accelerated Stability Testing : Prepare aqueous solutions at pH 3, 7, and 8. Incubate at 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., hydrolyzed pyridine derivatives) via LC-MS. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Q. What in vitro assays are appropriate for studying biological activity?
- Receptor Binding Assays : Radiolabel the compound (e.g., with ³H) and test affinity for nicotinic acetylcholine receptors (nAChRs) using membrane preparations from neuronal cell lines. Calculate IC₅₀ values via competitive binding curves .
- Enzymatic Assays : Assess inhibition of monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine) and monitor fluorescence changes over time .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
- Root Cause : Variations may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs (e.g., Form I vs. II). Re-crystallize the compound under controlled conditions and re-analyze .
- Validation : Cross-reference data with independent sources (e.g., PubChem or peer-reviewed studies) and confirm analytical conditions (e.g., heating rate in DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
